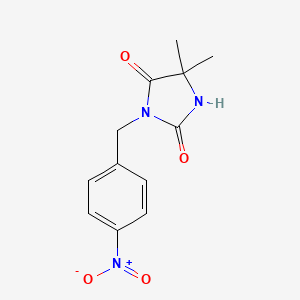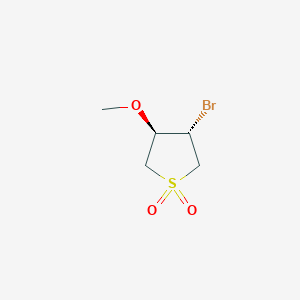![molecular formula C9H20Cl2N2OS B2458326 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride CAS No. 2375274-69-2](/img/structure/B2458326.png)
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride, also known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in neurological disorders.
Mécanisme D'action
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and inhibition of these transporters leads to increased glutamate concentration in the synaptic cleft. This leads to enhanced excitability of neurons and can be beneficial in conditions where decreased neuronal activity is observed.
Biochemical and Physiological Effects:
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases. However, excessive glutamate release can lead to excitotoxicity and neuronal damage. Therefore, careful dosing and monitoring is required when using 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate in neurological disorders. It can also be used to study the effects of increased glutamate concentration in the synaptic cleft. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, making careful dosing and monitoring necessary.
Orientations Futures
1. Development of more potent and selective inhibitors of glutamate transporters.
2. Investigation of the therapeutic potential of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride in other neurological disorders.
3. Study of the long-term effects of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride on neuronal function and survival.
4. Investigation of the effects of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride on other neurotransmitter systems.
5. Development of 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride derivatives with improved pharmacokinetic properties.
Méthodes De Synthèse
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride is synthesized by reacting 5,5-dimethyl-1,3-cyclohexanedione with thiourea to obtain 5,5-dimethyl-2-thioxoimidazolidine-4-one. This compound is then reacted with 1,2-dibromoethane to obtain 5,5-dimethyl-2-(2-bromoethyl)thioxoimidazolidine-4-one. Finally, this compound is reacted with 1,2-diaminocyclohexane to obtain 9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride.
Applications De Recherche Scientifique
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to increase the concentration of glutamate in the synaptic cleft, leading to enhanced excitability of neurons. This can be beneficial in conditions where decreased neuronal activity is observed, such as in stroke or neurodegenerative diseases.
Propriétés
IUPAC Name |
9-methylimino-9λ6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.2ClH/c1-10-13(12)7-3-5-9(8-13)4-2-6-11-9;;/h11H,2-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVWSCDIOCMOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S1(=O)CCCC2(C1)CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylimino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2458256.png)

![N1-(2,2-diethoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2458258.png)

![N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2458262.png)
![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)
![Ethyl 5-amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2458265.png)